molecular formula C10H15ClN2 B12123380 N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine

N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B12123380
M. Wt: 198.69 g/mol
InChI Key: AVIKBMQDMMSXAR-UHFFFAOYSA-N
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Description

N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a chemical compound with the CAS Number 91716-25-5 and a molecular formula of C10H15ClN2, corresponding to a molecular weight of 198.69 g/mol . Its structure, featuring a 3-chlorophenyl group linked to a dimethyl-substituted ethane-1,2-diamine chain, classifies it among heterocyclic and aryl-amine compounds, a class known for its significant prevalence and utility in pharmacological research and development . This specific diamino scaffold is of particular interest in medicinal chemistry and chemical biology for the synthesis of more complex molecules and as a potential building block for investigational ligands. Researchers utilize this compound primarily in exploratory studies, including as a precursor in organic synthesis and as a core scaffold in the design of molecules for probing biological systems. The presence of both aryl chloride and tertiary amine functional groups within its structure makes it a versatile intermediate for further chemical modifications, such as nucleophilic aromatic substitution and alkylation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3

InChI Key

AVIKBMQDMMSXAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinoline-Based Analogs

Quinoline derivatives of N,N-dimethyl-ethane-1,2-diamine exhibit marked biological activity:

  • N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Structure: A 7-chloro-quinoline moiety replaces the 3-chlorophenyl group. Activity: Demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468), outperforming chloroquine and amodiaquine in vitro. This highlights the role of the quinoline scaffold in enhancing anticancer efficacy .
  • N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Structure: Substitution of chlorine with fluorine at the quinoline C7 position. Activity: Synergistically enhanced cancer cell killing when combined with Akt inhibitors, suggesting fluorinated analogs may improve therapeutic selectivity .

Table 1: Cytotoxicity of Quinoline Derivatives

Compound Substituent IC50 (μM) Cell Line Reference
N'-(7-Chloro-quinolin-4-yl)-... 7-Cl-quinoline 2.1 MDA-MB-468
Chloroquine - 12.5 MDA-MB-468

Benzyl-Substituted Derivatives

Variations in the aryl group significantly influence biological and chemical properties:

  • N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine :
    • Structure : 4-Fluorobenzyl substituent.
    • Application : Used in peptide synthesis and structure-activity relationship studies due to enhanced solubility in polar solvents .
  • N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)-ethane-1,2-diamine :
    • Structure : Bulky 4-chlorophenyl-benzyl group.
    • Properties : High lipophilicity (XLogP3: 4.5) and molecular weight (316.9 g/mol), making it suitable for hydrophobic interaction studies .

Table 2: Physicochemical Comparison of Benzyl Derivatives

Compound Molecular Weight (g/mol) XLogP3 Application Reference
N'-(3-Chloro-phenyl)-... 198.7 2.1* Intermediate synthesis
N'-(4-Fluoro-benzyl)-... 226.3 1.8 Peptide research
N'-[(4-Chlorophenyl)-phenylmethyl]-... 316.9 4.5 Lipophilic agent studies

*Estimated based on structural similarity.

Metal Coordination Complexes

N,N-dimethyl-ethane-1,2-diamine derivatives serve as ligands in metal complexes:

  • Zinc(II) Complex with Schiff Base Ligand :
    • Structure : [Zn(C12H18N2O)I2], where the ligand is derived from N,N-dimethyl-ethane-1,2-diamine and 2-methoxybenzaldehyde.
    • Application : Exhibits a distorted tetrahedral geometry, relevant to catalytic and material science applications .
  • Manganese Complex for Epoxidation :
    • Structure : Manganese coordinated to N,N’-dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep).
    • Activity : Catalyzed epoxidation of 1,3-butadiene with >99% selectivity, demonstrating utility in green chemistry .

Other Chlorinated Derivatives

  • N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride :
    • Structure : Nitro and chloro substituents on the phenyl ring.
    • Use : Intermediate in nitroaromatic compound synthesis .
  • N'-[3-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine: Structure: Chlorophenyl-pyrazolopyrimidine hybrid. Potential: Unspecified in evidence but structurally akin to kinase inhibitors .

Biological Activity

N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the available literature on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group attached to a dimethylated ethane-1,2-diamine backbone. This structural configuration may influence its interaction with biological targets.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of similar compounds, indicating that modifications in the structure can significantly affect their efficacy against various pathogens.

  • Mechanism of Action : Compounds with amine functionalities often exhibit antimicrobial activity through membrane disruption or inhibition of critical metabolic pathways in bacteria. The presence of electron-withdrawing groups like chloro can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its antimicrobial efficacy.
  • Case Studies :
    • A study evaluating a series of phenyl-substituted diamines reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .
    • Another investigation highlighted that derivatives with similar structures exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .
CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial/Antifungal
Reference Compound A6.25Antibacterial
Reference Compound B12.5Antifungal

Cytotoxic Activity

Cytotoxicity studies are crucial for assessing the potential therapeutic applications of this compound.

  • In Vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a related diamine demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
  • Mechanism : The cytotoxic effects are often mediated through the induction of oxidative stress and the activation of apoptotic pathways involving caspases and other pro-apoptotic factors.
Cell LineIC50 (μM)Reference Compound
HepG2 (Liver Cancer)28.7Copper Complex
MDA-MB-231 (Breast Cancer)TBDEthylenediamine Derivative

Other Biological Activities

Beyond antimicrobial and cytotoxic properties, this compound may exhibit additional pharmacological effects:

  • Histamine Release Inhibition : Some derivatives have shown promise as H1 receptor antagonists, which could indicate potential applications in allergy treatments .

Q & A

Q. What are the standard synthetic routes for N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 3-chlorobenzaldehyde with dimethylamine and ethylenediamine derivatives under controlled pH and temperature (e.g., reflux in ethanol at 60–80°C). The dihydrochloride salt form may be isolated via acidification with HCl . Yield optimization requires monitoring stoichiometry, solvent polarity, and catalyst use (e.g., palladium for cross-coupling). Purity is assessed via HPLC (>95%) and elemental analysis .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Methodological Answer :
  • NMR : The aromatic protons (3-chloro-phenyl group) appear as a multiplet in the 7.2–7.5 ppm range (¹H NMR). The dimethylamine groups show singlets near 2.2–2.5 ppm (N–CH₃) .
  • IR : Stretching vibrations for N–H (3350–3250 cm⁻¹) and C–Cl (750–550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₄ClN₂ (e.g., 209.08) validate the molecular formula .

Q. What are the key structural analogs of this compound, and how do substituent positions affect reactivity?

  • Methodological Answer : Analogues include:
Compound NameSubstituent PositionReactivity Impact
N-(3-Chloro-4-fluorophenyl) analogFluorine at paraEnhanced electrophilicity due to halogen synergy .
N,N'-dimethyl variantsAdditional methyl groupsReduced solubility in polar solvents due to increased hydrophobicity .
Meta-chloro substitution (as in the target compound) directs electrophilic attack to the ortho/para positions, influencing coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like dopamine receptors or enzymes. Key parameters:
  • Lipinski’s Rule of Five : LogP <5, molecular weight <500 Da.
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for target interaction .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from:
  • Solvent Choice : Polar aprotic solvents (DMF) may improve solubility but complicate purification.
  • Catalyst Efficiency : Pd(OAc)₂ vs. Pd/C—differences in catalyst loading and ligand coordination affect cross-coupling efficiency .
    Resolution: Design a fractional factorial experiment to isolate variables (e.g., solvent, temperature, catalyst) and optimize via response surface methodology .

Q. How does the compound interact with biomolecules (e.g., DNA or enzymes), and what experimental techniques validate these interactions?

  • Methodological Answer :
  • Fluorescence Quenching : Titration with bovine serum albumin (BSA) shows static quenching (Ksv ~10⁴ M⁻¹), indicating strong binding .
  • Circular Dichroism (CD) : Changes in BSA’s α-helix content confirm conformational shifts upon binding .
  • DNA Melting Studies : Increased Tm by 5–10°C suggests intercalation or groove binding, validated via ethidium bromide displacement assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .
  • Continuous Flow Synthesis : Reduces racemization risk via precise temperature control and shorter reaction times .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor enantiomeric excess (ee >98%) in real time .

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